Ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate
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Overview
Description
Ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products and synthetic materials. This particular compound is characterized by its unique structure, which includes an acetylsulfanyl group and a dimethylhexa-dienoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid to promote the reaction between the carboxylic acid and ethanol . Another method involves the use of Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate can undergo various chemical reactions, including:
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or different esters.
Scientific Research Applications
Ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate involves its interaction with various molecular targets. The acetylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biochemical pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate: Unique due to its specific ester and sulfanyl groups.
2-Ethylhexanol: A branched alcohol used in the production of plasticizers and surfactants.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A heterocyclic compound used as a catalyst in organic synthesis.
Uniqueness
This compound stands out due to its combination of an ester and an acetylsulfanyl group, which imparts unique reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
646517-88-6 |
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Molecular Formula |
C12H18O3S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
ethyl 2-acetylsulfanyl-2,4-dimethylhexa-3,5-dienoate |
InChI |
InChI=1S/C12H18O3S/c1-6-9(3)8-12(5,16-10(4)13)11(14)15-7-2/h6,8H,1,7H2,2-5H3 |
InChI Key |
WZOLDAVINXCKSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C=C(C)C=C)SC(=O)C |
Origin of Product |
United States |
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